Cas no 1806415-04-2 (3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine)
3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine
-
- Inchi: 1S/C8H7F3IN/c1-2-5-3-6(12)4-13-7(5)8(9,10)11/h3-4H,2H2,1H3
- InChI Key: VNPWXQOTVDOLIH-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(F)(F)F)C(=C1)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006817-250mg |
3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine |
1806415-04-2 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029006817-500mg |
3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine |
1806415-04-2 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
| Alichem | A029006817-1g |
3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine |
1806415-04-2 | 95% | 1g |
$2,895.00 | 2022-03-31 |
3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine
Comprehensive Overview of 3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine (CAS No. 1806415-04-2)
3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine, with the CAS number 1806415-04-2, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by its unique substitution pattern featuring an ethyl group at the 3-position, an iodine atom at the 5-position, and a trifluoromethyl group at the 2-position. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics and crop protection agents.
The structural uniqueness of 3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine lies in its trifluoromethyl group, which is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers are increasingly focusing on fluorinated pyridines due to their potential in drug discovery, especially in targeting central nervous system (CNS) disorders and infectious diseases. The iodine substituent further provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in modern organic synthesis.
In recent years, the demand for halogenated pyridines like 3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine has surged, driven by their applications in material science and electronic chemicals. For instance, these compounds are explored as building blocks for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The trifluoromethyl group’s electron-withdrawing properties also make it a candidate for high-performance polymers, aligning with the growing interest in sustainable and advanced materials.
From a synthetic perspective, CAS 1806415-04-2 is often synthesized via halogenation or nucleophilic substitution reactions, with careful control of reaction conditions to ensure high purity. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are routinely employed to characterize this compound. Its stability under standard storage conditions (typically at room temperature in inert atmospheres) makes it a practical choice for industrial and academic laboratories alike.
The versatility of 3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine extends to its role in medicinal chemistry, where it serves as a precursor for kinase inhibitors and antiviral agents. With the rise of personalized medicine, researchers are leveraging such scaffolds to design targeted therapies with minimized side effects. Additionally, its agrochemical applications include the development of next-generation pesticides and herbicides, addressing global challenges in food security.
Environmental and regulatory considerations are also critical when working with iodinated pyridines. While CAS 1806415-04-2 is not classified as hazardous under current guidelines, proper handling protocols are recommended to ensure safety. The compound’s biodegradability and ecological impact are areas of ongoing study, reflecting the broader shift toward green chemistry principles in industrial processes.
In summary, 3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine (1806415-04-2) is a multifaceted compound with expanding applications across pharmaceuticals, agrochemicals, and materials science. Its synthetic accessibility and functional group diversity position it as a key player in innovation-driven industries. As research continues to uncover new uses, this compound is poised to remain at the forefront of scientific and industrial advancements.
1806415-04-2 (3-Ethyl-5-iodo-2-(trifluoromethyl)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)